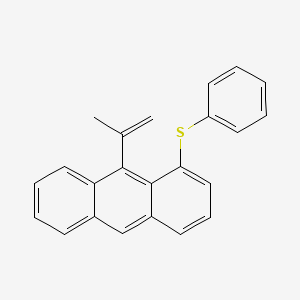
1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene is an organic compound that belongs to the class of anthracenes. Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. The compound features a phenylsulfanyl group attached to the first carbon and a prop-1-en-2-yl group attached to the ninth carbon of the anthracene core. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene typically involves the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of appropriate precursors under high-temperature conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using phenylthiol and a suitable leaving group on the anthracene core.
Addition of the Prop-1-en-2-yl Group: The prop-1-en-2-yl group can be added through a Friedel-Crafts alkylation reaction using prop-1-en-2-yl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene core or the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted anthracenes and phenylsulfanyl derivatives.
Scientific Research Applications
1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with nucleophilic sites, while the anthracene core can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfanyl)anthracene: Lacks the prop-1-en-2-yl group, resulting in different chemical properties.
9-(Prop-1-EN-2-YL)anthracene: Lacks the phenylsulfanyl group, affecting its reactivity and applications.
Anthracene: The parent compound without any substituents, used as a reference for comparison.
Uniqueness
1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene is unique due to the presence of both the phenylsulfanyl and prop-1-en-2-yl groups
Properties
CAS No. |
41134-72-9 |
|---|---|
Molecular Formula |
C23H18S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-phenylsulfanyl-9-prop-1-en-2-ylanthracene |
InChI |
InChI=1S/C23H18S/c1-16(2)22-20-13-7-6-9-17(20)15-18-10-8-14-21(23(18)22)24-19-11-4-3-5-12-19/h3-15H,1H2,2H3 |
InChI Key |
MPJNLWJIFHTPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C2C(=CC3=CC=CC=C31)C=CC=C2SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
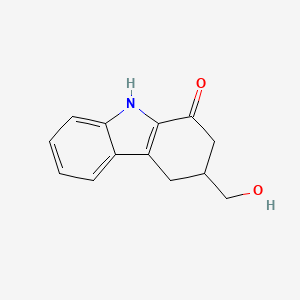
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
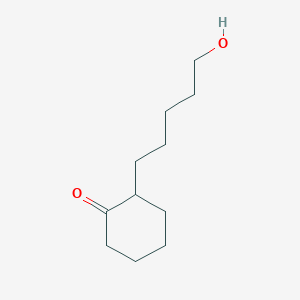

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
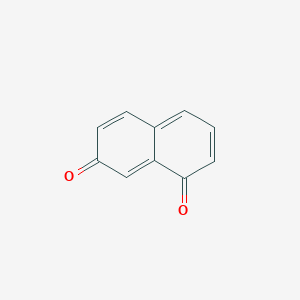
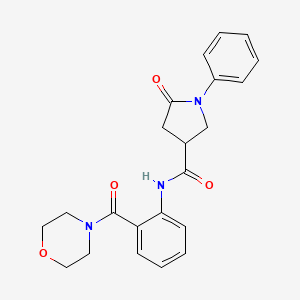
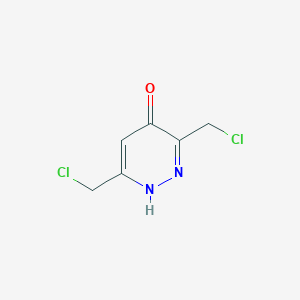
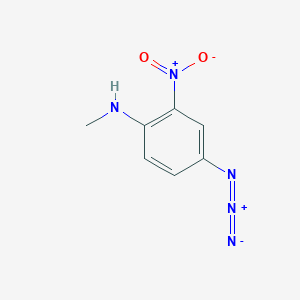
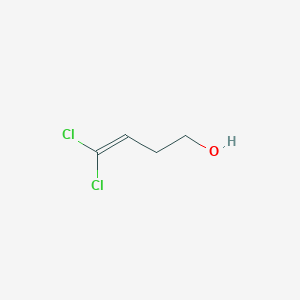

![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)
